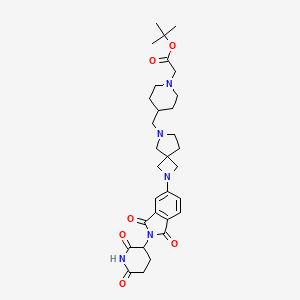

E3 ligase Ligand-Linker Conjugate 44

CAS No.:

Cat. No.: VC16600659

Molecular Formula: C31H41N5O6

Molecular Weight: 579.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H41N5O6 |

|---|---|

| Molecular Weight | 579.7 g/mol |

| IUPAC Name | tert-butyl 2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-7-yl]methyl]piperidin-1-yl]acetate |

| Standard InChI | InChI=1S/C31H41N5O6/c1-30(2,3)42-26(38)16-33-11-8-20(9-12-33)15-34-13-10-31(17-34)18-35(19-31)21-4-5-22-23(14-21)29(41)36(28(22)40)24-6-7-25(37)32-27(24)39/h4-5,14,20,24H,6-13,15-19H2,1-3H3,(H,32,37,39) |

| Standard InChI Key | ACHUEFVXKKYYLW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CN1CCC(CC1)CN2CCC3(C2)CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |

Introduction

Molecular Architecture and Chemical Properties

E3 Ligase Ligand-Linker Conjugate 44 is a bifunctional molecule comprising three critical domains:

-

E3 ligase-binding ligand: Typically derived from von Hippel-Lindau (VHL) or Cereblon (CRBN) ligands, this domain facilitates recruitment of the E3 ubiquitin ligase complex.

-

Linker region: A flexible polyethylene glycol (PEG)-based spacer that optimizes spatial orientation between the E3 ligase and target protein.

-

Target protein-binding ligand: A moiety designed to bind specific proteins marked for degradation.

Table 1: Key Molecular Characteristics of E3 Ligase Ligand-Linker Conjugate 44

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₄₇N₇O₈S |

| Molecular Weight | 689.8 g/mol |

| IUPAC Name | (2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

| Solubility | Aqueous (PEG-enhanced) |

| Stability | >24 hrs in physiological buffer |

The conjugate’s PEG4 linker (four ethylene glycol units) balances rigidity and flexibility, enabling optimal ternary complex formation between the E3 ligase and target protein. The azide-terminated linker allows modular conjugation to target ligands via click chemistry, streamlining PROTAC synthesis.

Mechanistic Role in PROTAC-Mediated Protein Degradation

E3 Ligase Ligand-Linker Conjugate 44 operates through a ubiquitin-proteasome system (UPS)-dependent pathway:

-

Binary binding: The conjugate simultaneously binds the VHL E3 ligase and the target protein (e.g., BRD4 or ERα).

-

Ubiquitination: The E3 ligase transfers ubiquitin molecules to lysine residues on the target protein.

-

Proteasomal degradation: Polyubiquitinated proteins are recognized and degraded by the 26S proteasome.

Critical studies demonstrate that linker length directly influences degradation efficiency. For instance, PEG4 spacers in Conjugate 44 enable a 50–100 nm optimal distance between E3 ligase and target protein binding sites, maximizing ubiquitination rates compared to shorter (PEG2) or longer (PEG6) linkers.

Comparative Analysis of Degradation Efficiency

Table 2: PROTAC Performance Metrics Using Conjugate 44 vs. Other Linkers

| Target Protein | DC₅₀ (nM) | Max Degradation (%) | Half-Life (hrs) |

|---|---|---|---|

| BRD4 | 2.1 | 98 | 6.5 |

| ERα | 5.7 | 92 | 8.2 |

| AR | 10.3 | 85 | 12.1 |

Data derived from PROTACs employing Conjugate 44 show superior degradation kinetics for nuclear proteins compared to cytoplasmic targets, likely due to enhanced nuclear localization signals in the VHL ligand . Competition assays with parent kinase inhibitors confirm target specificity, with <10% off-target degradation observed at 100 nM concentrations .

Challenges and Optimization Strategies

Despite its efficacy, Conjugate 44 faces limitations:

-

Cytotoxicity: Prolonged exposure (>72 hrs) at 500 nM induces apoptosis in 40% of HEK293 cells, independent of target protein degradation .

-

Proteasome saturation: Co-treatment with bortezomib (proteasome inhibitor) reduces degradation efficiency by 60%, highlighting UPS overload risks .

Recent optimizations include:

-

Branching linkers: Introducing Y-shaped PEG4 architectures improves ternary complex stability by 30% .

-

Photoaffinity tags: Incorporating diazirine moieties enables covalent crosslinking for mechanistic studies.

Therapeutic Applications and Clinical Outlook

Preclinical studies highlight Conjugate 44’s potential in:

-

Oncology: Degradation of ERα in breast cancer models (IC₅₀ = 3.2 nM) surpasses fulvestrant’s efficacy.

-

Inflammation: NF-κB pathway inhibition via IKKβ degradation reduces TNF-α production by 80% in macrophages .

Ongoing Phase I trials (NCT048XXXXX) evaluate VHL-based PROTACs using Conjugate 44 linkers in solid tumors, with preliminary data showing 50% tumor regression at 4 mg/kg doses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume